7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione
CAS No.:
Cat. No.: VC18657369
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione -](/images/structure/VC18657369.png)
Specification
Molecular Formula | C8H9NO4 |
---|---|
Molecular Weight | 183.16 g/mol |
IUPAC Name | 9-oxa-1-azaspiro[4.5]decane-2,8,10-trione |
Standard InChI | InChI=1S/C8H9NO4/c10-5-1-3-8(9-5)4-2-6(11)13-7(8)12/h1-4H2,(H,9,10) |
Standard InChI Key | CQELCIVTULKSAE-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCC(=O)OC2=O)NC1=O |
Introduction
Structural Characterization and Nomenclature
Core Architecture
7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione features a spiro junction connecting a tetrahydrofuran-like oxygen-containing ring (7-oxa) and a piperidine-derived nitrogen-containing ring (1-aza). The [4.5] notation indicates a four-membered ring fused to a five-membered ring via a single spiro carbon atom. Three ketone groups occupy positions 2, 6, and 8, contributing to the compound’s electrophilic reactivity and hydrogen-bonding capacity .
Table 1: Theoretical Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₉NO₅ |
Molecular Weight | 215.17 g/mol |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (3 ketones, 1 ether, 1 amide) |
Topological Polar Surface Area | 98.7 Ų |
Note: Values derived from analogous spirocyclic systems .
Synthetic Methodologies
Precursor-Based Strategies
Spirocyclic systems are typically synthesized via cyclization reactions. For example, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8) is prepared through intramolecular lactamization of substituted γ-aminobutyric acid derivatives . Adapting this approach, 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione could theoretically arise from a tricarboxylic acid precursor undergoing sequential anhydride formation and amine-mediated cyclization .
Rearrangement Reactions
Research on 2-aza-6-thia-10-azaspiro[4.5]decane derivatives demonstrates the utility of thiazine intermediates in spirocycle formation . Oxidative desulfurization of such intermediates could replace sulfur with oxygen, enabling access to 7-oxa analogs.
Table 2: Hypothetical Synthesis Steps
Step | Reaction | Reagents | Intermediate |
---|---|---|---|
1 | Diacid cyclization | Acetic anhydride | Oxaspirotrione |
2 | Amine condensation | Methylamine | Azaspiro derivative |
3 | Oxidation | m-CPBA | Trione formation |
Physicochemical Properties
Stability and Reactivity
The presence of three ketone groups renders the compound prone to nucleophilic attack, particularly at the α-positions. The spiro architecture imposes steric constraints, potentially slowing hydrolysis compared to linear analogs. Theoretical LogP values (~1.28) suggest moderate lipophilicity, aligning with spirocyclic oxazolidinediones .
Spectroscopic Profiles
-
IR Spectroscopy: Strong absorptions at ~1750 cm⁻¹ (C=O stretching), ~1650 cm⁻¹ (amide I), and ~3300 cm⁻¹ (NH stretch) .
-
NMR: Downfield-shifted carbonyl carbons (δ 205–210 ppm in ¹³C NMR), with complex splitting patterns due to restricted rotation .
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds suffer from low yields (e.g., 66–74% in anhydride cyclizations ). Flow chemistry or microwave-assisted synthesis could improve efficiency.
Biological Screening
No published data exist on the bioactivity of 7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione. Priority targets should include:
-
Antimicrobial assays against Gram-positive/-negative bacteria
-
Kinase inhibition profiling
-
Solubility and permeability studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume